![molecular formula C16H17NO2 B5113847 N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)
N-[1-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-[1-(4-Methoxyphenyl)ethyl]benzamide and related compounds often involves complex chemical processes. For example, novel benzamides, including those with methoxyphenyl groups, have been synthesized and evaluated for their pharmacological activities, indicating a good correlation between structure and activity across series of benzamides (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of N-[1-(4-Methoxyphenyl)ethyl]benzamide and its derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies help in understanding the geometrical parameters and electronic properties, such as HOMO and LUMO energies, contributing to the compound's reactivity and stability (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-[1-(4-Methoxyphenyl)ethyl]benzamide is influenced by its molecular structure. Studies involving molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans have been conducted to estimate the chemical reactivity of such molecules, providing insights into their potential chemical transformations (Demir et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, polymorphic forms of benzamides can show different physical properties, influencing their biological activity and stability (Shishkina et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are defined by the compound's molecular structure and functional groups. For benzamide derivatives, studies have shown how structural modifications can influence their chemical properties and interactions with biological receptors (Perrone et al., 2000).
Scientific Research Applications
1. Application in Bischler–Napieralski Isoquinoline Synthesis
N-[2-(4-methoxyphenyl)ethyl]benzamides, closely related to N-[1-(4-methoxyphenyl)ethyl]benzamide, are used in the Bischler–Napieralski isoquinoline synthesis. This reaction typically yields 7-methoxy-1-phenyl-3,4-dihydroisoquinolines as a normal product and 6-methoxy-1-phenyl-3,4-dihydroisoquinolines as an abnormal reaction product. These compounds are significant in studying reaction mechanisms (Doi, Shirai & Sato, 1997).
2. Role in Neuroleptic Activity Studies
Benzamides like N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide have been studied for their potential neuroleptic activities. These compounds are evaluated for inhibitory effects on stereotyped behavior in animal models, contributing to understanding the structure-activity relationship in neuroleptic drugs (Iwanami et al., 1981).
3. Application in Alzheimer's Disease Research
Derivatives of N-[1-(4-methoxyphenyl)ethyl]benzamide, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These probes, in conjunction with positron emission tomography (PET), aid in quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, thus contributing to neurodegenerative disease research (Kepe et al., 2006).
4. Analytical Method Development for Biological Samples
Analytical methods using liquid chromatography-tandem mass spectrometry have been developed to quantify benzamide analogs like 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in biological samples. This is crucial for pharmacokinetic evaluation in medical research (Zalavadia, 2016).
5. Use in Materials Science for Organogels
Compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, structurally related to N-[1-(4-methoxyphenyl)ethyl]benzamide, have been used in the design of novel organogels based on perylenetetracarboxylic diimides. This research contributes to understanding the gelating properties of these molecules and their applications in materials science (Wu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-10-15(19-2)11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICQDAXAGSODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methoxy-phenyl)-ethyl]-benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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